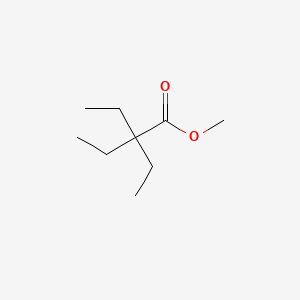

Methyl 2,2-diethylbutanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,2-diethylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-5-9(6-2,7-3)8(10)11-4/h5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGTCPEIOLUENHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(CC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30500220 | |

| Record name | Methyl 2,2-diethylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10250-49-4 | |

| Record name | Methyl 2,2-diethylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Structural Analysis of Methyl 2,2-diethylbutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of methyl 2,2-diethylbutanoate, a branched-chain ester with potential applications in various scientific fields. Due to the limited availability of experimental data for this specific compound, this report utilizes predicted spectroscopic data to elucidate its structural features. The analysis is based on established principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide also outlines a plausible synthetic route and discusses the interpretation of the predicted spectral data, offering a foundational understanding for researchers encountering this or structurally similar molecules.

Introduction

This compound is an organic ester with the molecular formula C₉H₁₈O₂. Its structure features a quaternary carbon at the α-position to the carbonyl group, substituted with two ethyl groups. This high degree of branching is expected to influence its physical and chemical properties, as well as its spectral characteristics. Understanding the structural and spectroscopic properties of such molecules is crucial for their identification, characterization, and potential application in areas such as drug discovery, materials science, and flavor and fragrance chemistry.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are calculated based on established empirical rules and computational models for NMR, IR, and MS.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Frequency: 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.65 | Singlet | 3H | -OCH₃ |

| ~1.55 | Quartet | 4H | -CH₂CH₃ |

| ~0.80 | Triplet | 6H | -CH₂CH₃ |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Frequency: 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C=O |

| ~51 | -OCH₃ |

| ~48 | C(CH₂CH₃)₂ |

| ~25 | -CH₂CH₃ |

| ~8 | -CH₂CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970-2870 | Strong | C-H (alkane) stretching |

| ~1735 | Strong | C=O (ester) stretching |

| ~1240 | Strong | C-O (ester) stretching |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 158 | Low | [M]⁺ (Molecular Ion) |

| 129 | Moderate | [M - C₂H₅]⁺ |

| 101 | High | [M - COOCH₃]⁺ |

| 73 | High | [C(CH₂CH₃)₂]⁺ |

| 59 | Moderate | [COOCH₃]⁺ |

Structural Elucidation and Interpretation

The predicted spectroscopic data provides a coherent picture of the structure of this compound.

-

¹H NMR: The singlet at ~3.65 ppm is characteristic of the three protons of the methoxy group. The quartet at ~1.55 ppm and the triplet at ~0.80 ppm are indicative of the two equivalent ethyl groups. The quartet arises from the methylene protons being split by the adjacent methyl protons, and the triplet is due to the methyl protons being split by the adjacent methylene protons. The integration values (3H, 4H, 6H) are consistent with the number of protons in each unique environment.

-

¹³C NMR: The downfield signal at ~175 ppm is typical for a carbonyl carbon in an ester. The signal at ~51 ppm corresponds to the methoxy carbon. The quaternary carbon at the α-position is predicted to appear around ~48 ppm. The signals for the methylene and methyl carbons of the ethyl groups are expected at approximately ~25 ppm and ~8 ppm, respectively.

-

IR Spectroscopy: The strong absorption band around 1735 cm⁻¹ is a definitive indicator of the C=O stretch of an ester. The C-O stretching vibration of the ester linkage is expected to appear as a strong band around 1240 cm⁻¹. The bands in the 2970-2870 cm⁻¹ region are characteristic of C-H stretching vibrations in the alkyl portions of the molecule.

-

Mass Spectrometry: The molecular ion peak [M]⁺ is predicted at m/z 158, corresponding to the molecular weight of this compound. Common fragmentation patterns for esters of this type would include the loss of an ethyl group ([M - C₂H₅]⁺) to give a peak at m/z 129, and the loss of the methoxycarbonyl group ([M - COOCH₃]⁺) resulting in a peak at m/z 101. The base peak is likely to be at m/z 73, corresponding to the stable tertiary carbocation formed by the cleavage of the bond between the α-carbon and the carbonyl carbon. A fragment corresponding to the methoxycarbonyl group ([COOCH₃]⁺) would be observed at m/z 59.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of esters is the Fischer esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst.

Step 1: Synthesis of 2,2-diethylbutanoic acid The precursor acid, 2,2-diethylbutanoic acid, can be synthesized via a Grignard reaction. 3-pentanone is reacted with ethylmagnesium bromide, followed by an acidic workup to yield 3-ethyl-3-pentanol. This tertiary alcohol is then oxidized using a strong oxidizing agent, such as potassium permanganate or chromic acid, to yield 2,2-diethylbutanoic acid.

Step 2: Fischer Esterification 2,2-diethylbutanoic acid is refluxed with an excess of methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The excess methanol serves to drive the equilibrium towards the formation of the ester. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by neutralizing the acid catalyst, extracting the ester into an organic solvent, and purifying it by distillation.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a 400 MHz or higher field NMR spectrometer. The sample would be dissolved in deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. A thin film of the purified liquid ester would be placed between two sodium chloride or potassium bromide plates for analysis.

Mass Spectrometry (MS): Mass spectral data would be collected using a gas chromatograph-mass spectrometer (GC-MS). The sample would be injected into the GC, which separates it from any impurities, and then introduced into the mass spectrometer for ionization and analysis. Electron ionization (EI) at 70 eV is a standard method for obtaining fragmentation patterns.

Visualization of Structural Analysis Workflow

The following diagram illustrates the logical workflow for the structural analysis of this compound based on the predicted spectroscopic data.

Methodological & Application

Application Notes and Protocols for Methyl 2,2-diethylbutanoate in Fragrance Applications

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for methyl 2,2-diethylbutanoate as a fragrance ingredient is limited in publicly available scientific literature. The following application notes and protocols are based on the properties of structurally similar compounds, particularly methyl 2,2-dimethylbutanoate, and general principles of fragrance science.

Introduction

This compound is a volatile ester with potential applications in the fragrance industry. Esters as a class are fundamental to fragrance creation, often imparting fruity, floral, and sweet notes.[1][2] Structurally, this compound is a branched-chain ester. Such branching can influence the odor character, intensity, and volatility of a molecule. While specific data for the diethyl- variant is scarce, its close analog, methyl 2,2-dimethylbutanoate, is known for its fruity, apple-like aroma and is used in the flavor and fragrance industry.[3][4] This suggests that this compound may also possess a desirable, fruity olfactory profile.

These notes provide a framework for the initial characterization, application, and stability testing of this compound as a novel fragrance ingredient.

Physicochemical and Olfactory Properties

Table 1: Physicochemical Properties of Methyl 2,2-dimethylbutanoate (Analogue)

| Property | Value | Source |

| IUPAC Name | methyl 2,2-dimethylbutanoate | [3][5] |

| Synonyms | Methyl 2,2-dimethylbutyrate | [4] |

| CAS Number | 813-67-2 | [3][4] |

| Molecular Formula | C₇H₁₄O₂ | [3][5] |

| Molecular Weight | 130.187 g/mol | [3] |

| Boiling Point | 127-127.5 °C | [4] |

| Density | 0.8820 g/cm³ | [4] |

| Olfactory Profile | Fruity, apple-like | [4] |

Application in Fragrance Formulations

Based on its presumed fruity character, this compound could be utilized as a top-to-middle note in various fragrance compositions, including:

-

Fruity Accords: To enhance apple, pear, or general fruity bouquets.

-

Floral Compositions: To add a novel, fruity lift to white floral or rose accords.

-

Gourmand Fragrances: To introduce a juicy, ester-like note.

-

Functional Fragrances: For use in soaps, detergents, and air fresheners where its volatility can contribute to initial product perception.[1]

Experimental Protocols

Synthesis of this compound

A standard laboratory synthesis method for esters is the Fischer esterification of the corresponding carboxylic acid with an alcohol in the presence of an acid catalyst.

Objective: To synthesize this compound from 2,2-diethylbutanoic acid and methanol.

Materials:

-

2,2-diethylbutanoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask, combine 1 molar equivalent of 2,2-diethylbutanoic acid with 3-5 molar equivalents of methanol.

-

Add a magnetic stir bar to the flask.

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 molar equivalents) to the mixture while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude product by fractional distillation to obtain pure this compound.

Visualization of Synthesis Workflow:

References

- 1. Why Esters Are Must-have Ingredients In Fragrance [chemicalbull.com]

- 2. scentjourner.com [scentjourner.com]

- 3. Buy Methyl 2,2-dimethylbutanoate | 813-67-2 [smolecule.com]

- 4. Cas 813-67-2,2,2-Dimethylbutanoic acid methyl ester | lookchem [lookchem.com]

- 5. Methyl 2,2-dimethylbutanoate | C7H14O2 | CID 522750 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application of Methyl 2,2-diethylbutanoate in Polymer Chemistry: A Review of Available Data

Initial research into the use of Methyl 2,2-diethylbutanoate in polymer chemistry has revealed a significant lack of specific data and established applications for this particular compound. Extensive searches for its role as a monomer, initiator, chain transfer agent, or polymer additive have not yielded any direct experimental protocols or quantitative data within the scientific literature. Therefore, the following information is based on the documented applications of a structurally similar compound, Methyl 2,2-dimethylbutanoate, and should be considered as a potential point of reference rather than a direct application note for this compound.

While no specific information is available for this compound, its close analog, Methyl 2,2-dimethylbutanoate, has been identified as a versatile compound in the field of polymer science. It is utilized as a plasticizer, an additive to modify physical properties, and as a monomer in polymerization reactions.[1] The inclusion of Methyl 2,2-dimethylbutanoate in polymer matrices can enhance flexibility and durability.[1] Furthermore, it can be employed to alter surface properties such as hydrophobicity and to improve the thermal stability of materials.[1]

Potential, yet Undocumented, Applications in Polymer Chemistry

Based on the function of similar esters in polymer synthesis, this compound could theoretically be explored for the following roles:

-

Monomer: As an unsaturated ester, it could potentially undergo polymerization or copolymerization with other vinyl monomers to create novel polymers. The bulky diethyl group would be expected to influence the polymer's properties, such as its glass transition temperature and solubility.

-

Chain Transfer Agent: In radical polymerization, molecules with abstractable protons can act as chain transfer agents to control the molecular weight of the resulting polymer. The ethyl groups of this compound might offer sites for hydrogen abstraction.

-

Plasticizer: The ester functionality and alkyl chains suggest it could act as a plasticizer, a substance added to a polymer to increase its flexibility and workability.

It is crucial to emphasize that these are hypothetical applications and would require significant experimental validation.

Experimental Protocols: A General Framework

Given the absence of specific protocols for this compound, a general experimental workflow for investigating a novel monomer in a free-radical polymerization is outlined below. This is a hypothetical procedure and would need to be optimized for the specific properties of this compound.

Hypothetical Experimental Workflow for Polymerization

Caption: Hypothetical workflow for the free-radical polymerization of a novel monomer.

Data Presentation: A Template for Future Research

Should experimental data become available for the use of this compound in polymer chemistry, the following tables provide a structured format for presenting key quantitative findings.

Table 1: Polymerization Reaction Parameters

| Entry | Monomer Conc. (mol/L) | Initiator Conc. (mol/L) | Solvent | Temperature (°C) | Time (h) | Conversion (%) |

| 1 | ||||||

| 2 | ||||||

| 3 |

Table 2: Properties of Resulting Polymers

| Entry | Mn ( g/mol ) | Đ (Mw/Mn) | Tg (°C) | Td (°C) | Solubility |

| 1 | |||||

| 2 | |||||

| 3 | |||||

| Mn: Number-average molecular weight; Đ: Dispersity; Tg: Glass transition temperature; Td: Decomposition temperature. |

Concluding Remarks

The exploration of this compound in polymer chemistry represents an uncharted area of research. While its structural analog, Methyl 2,2-dimethylbutanoate, shows promise as a functional component in polymers, dedicated studies are essential to determine the specific properties and potential applications of the diethyl variant. The provided frameworks for experimental protocols and data presentation are intended to serve as a guide for future investigations into this compound. Researchers and scientists are encouraged to undertake the necessary experimental work to elucidate the role, if any, of this compound in the advancement of polymer science.

References

Application Notes and Protocols: Fischer Esterification for the Synthesis of Methyl 2,2-diethylbutanoate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Methyl 2,2-diethylbutanoate via Fischer esterification of 2,2-diethylbutanoic acid with methanol. This method is a classic and cost-effective approach for the preparation of esters.

Introduction

Fischer esterification is an acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[1][2] The reaction is an equilibrium process, and to achieve high yields of the ester, the equilibrium is typically shifted towards the products by using a large excess of the alcohol or by removing water as it is formed.[3][4] For the synthesis of this compound, an excess of methanol is employed as it also serves as the reaction solvent.[5][6] Due to the steric hindrance around the carbonyl group of 2,2-diethylbutanoic acid, the reaction may require prolonged heating under reflux to proceed to completion.

Reaction Scheme

Quantitative Data Summary

The following table summarizes the typical quantitative data for the Fischer esterification synthesis of this compound.

| Parameter | Value | Notes |

| Reactants | ||

| 2,2-diethylbutanoic acid | 1.0 equivalent | |

| Methanol | 10-20 equivalents | Serves as both reactant and solvent. |

| Catalyst | ||

| Concentrated Sulfuric Acid (H₂SO₄) | 0.1-0.2 equivalents | Other strong acids like p-toluenesulfonic acid can also be used.[7] |

| Reaction Conditions | ||

| Temperature | Reflux (approx. 65 °C) | The boiling point of methanol.[8] |

| Reaction Time | 8-16 hours | Steric hindrance may necessitate longer reaction times. |

| Work-up & Purification | ||

| Extraction Solvents | Diethyl ether or Ethyl acetate | |

| Wash Solutions | Saturated NaHCO₃, Brine | To neutralize the acid catalyst and remove water-soluble impurities.[8] |

| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | |

| Purification Method | Fractional Distillation | Due to the likely volatility of the product ester. |

| Yield | ||

| Expected Yield | 60-80% | Yields can vary based on reaction scale and efficiency of water removal. |

Experimental Protocol

Materials and Equipment:

-

Round-bottom flask (appropriate size for the reaction scale)

-

Reflux condenser

-

Heating mantle with a magnetic stirrer and stir bar

-

Separatory funnel

-

Distillation apparatus

-

Standard laboratory glassware

-

2,2-diethylbutanoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (98%)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add 2,2-diethylbutanoic acid (1.0 eq).

-

Add an excess of anhydrous methanol (10-20 eq).

-

While stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq) to the mixture. The addition is exothermic, so it is advisable to cool the flask in an ice bath during this step.

-

Attach a reflux condenser to the flask.

-

-

Reaction:

-

Heat the reaction mixture to a gentle reflux using a heating mantle.

-

Maintain the reflux with continuous stirring for 8-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) if desired.

-

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the mixture into a separatory funnel containing deionized water (approximately 2-3 times the volume of the reaction mixture).

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the reaction mixture).

-

Combine the organic extracts in the separatory funnel.

-

Wash the combined organic layer sequentially with:

-

Saturated aqueous NaHCO₃ solution until gas evolution ceases (to neutralize the sulfuric acid catalyst).

-

Saturated aqueous NaCl (brine) solution.

-

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter off the drying agent.

-

-

Purification:

-

Concentrate the filtrate using a rotary evaporator to remove the bulk of the solvent.

-

Purify the crude this compound by fractional distillation under atmospheric or reduced pressure to obtain the pure product.

-

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Reaction Conditions

Caption: Factors influencing the yield in Fischer esterification.

References

- 1. cerritos.edu [cerritos.edu]

- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

Application Note: Quantitative Analysis of Methyl 2,2-diethylbutanoate using Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 2,2-diethylbutanoate is a branched-chain ester that can be found as a volatile organic compound in various matrices. Its accurate quantification is crucial in diverse fields such as flavor and fragrance analysis, environmental monitoring, and as a potential biomarker in biological samples. This application note provides a detailed protocol for the quantification of this compound using Gas Chromatography coupled with Mass Spectrometry (GC-MS), a highly selective and sensitive analytical technique.[1][2]

Principle

The method involves the separation of volatile compounds from a sample matrix, followed by their introduction into a gas chromatograph for separation based on their boiling points and interaction with the stationary phase of the GC column. The separated compounds then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). Quantification is achieved by comparing the peak area of a characteristic ion of this compound to that of an internal standard and a calibration curve generated from standards of known concentrations.

Materials and Reagents

-

Solvents: Hexane (or other suitable organic solvent), HPLC grade or equivalent.

-

Standards: this compound (purity ≥98%), Internal Standard (e.g., Methyl octanoate or other suitable non-interfering ester).

-

Sample Matrix: Dependent on the application (e.g., water, air, biological fluid).

-

Gases: Helium (carrier gas, 99.999% purity), Nitrogen (for sample evaporation, if required).

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is a general guideline and may require optimization based on the specific sample matrix.

-

Sample Collection: Collect a known volume or weight of the sample.

-

Internal Standard Spiking: Spike the sample with a known concentration of the internal standard (e.g., Methyl octanoate).

-

Extraction:

-

For aqueous samples, add an equal volume of hexane to the sample in a separatory funnel.

-

Shake vigorously for 2-3 minutes.

-

Allow the layers to separate.

-

Collect the organic (upper) layer containing the extracted esters.

-

-

Drying: Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

-

Concentration (Optional): If the expected concentration of the analyte is low, the extract can be concentrated under a gentle stream of nitrogen.

-

Final Volume: Adjust the final volume of the extract to a known value with hexane.

-

Transfer: Transfer an aliquot of the final extract to a GC vial for analysis.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of volatile esters and should be optimized for the specific instrument and application.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless (or split, depending on concentration) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Temperature Program | Initial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |

| Mass Spectrometer | |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Solvent Delay | 3 minutes |

Calibration and Quantification

-

Stock Solutions: Prepare a stock solution of this compound and the internal standard in hexane.

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples. Each calibration standard should contain the same concentration of the internal standard.

-

Analysis: Analyze the calibration standards using the optimized GC-MS method.

-

Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of the target analyte to the peak area of the internal standard against the concentration of the analyte.

-

Quantification: Analyze the prepared samples and use the calibration curve to determine the concentration of this compound in the samples.

Data Presentation

The following table summarizes typical quantitative data for the analysis of branched-chain esters using GC-MS. These values are provided as a general guideline and may vary depending on the specific instrumentation and method parameters.[3]

| Parameter | Typical Value | Description |

| Limit of Detection (LOD) | 0.1 - 1 µg/L | The lowest concentration of analyte that can be reliably detected.[3] |

| Limit of Quantification (LOQ) | 0.5 - 5 µg/L | The lowest concentration of analyte that can be accurately and precisely quantified.[4] |

| Linearity (R²) | > 0.995 | The correlation coefficient of the calibration curve, indicating the linearity of the response. |

| Recovery | 85 - 115% | The percentage of the known amount of analyte recovered from a spiked sample matrix. |

| Precision (RSD) | < 15% | The relative standard deviation of replicate measurements, indicating the precision of the method. |

Visualization

Experimental Workflow

Caption: Workflow for the quantification of this compound by GC-MS.

Signaling Pathway (Logical Relationship)

References

- 1. Good quantification practices of flavours and fragrances by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rroij.com [rroij.com]

- 3. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

Application Notes and Protocols: 1H NMR Spectrum of Methyl 2,2-diethylbutanoate

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. This document provides detailed application notes and a protocol for the acquisition and analysis of the 1H NMR spectrum of Methyl 2,2-diethylbutanoate. The predicted spectral data, based on established principles of NMR spectroscopy, is presented to aid in the characterization of this compound.

Predicted 1H NMR Spectral Data

The 1H NMR spectrum of this compound is predicted to show three distinct signals corresponding to the different proton environments in the molecule. The chemical structure and labeling of the proton environments are shown below.

Structure of this compound:

-

a : Protons of the methyl ester group (-OCH3)

-

b : Protons of the two equivalent ethyl groups' methylene units (-CH2CH3)

-

c : Protons of the two equivalent ethyl groups' methyl units (-CH2CH3)

A summary of the predicted quantitative data for the 1H NMR spectrum of this compound is provided in the table below.

| Signal Label | Chemical Shift (δ, ppm) (Predicted) | Integration (Number of Protons) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |

| a | ~3.6 | 3H | Singlet (s) | N/A |

| b | ~1.5 | 4H | Quartet (q) | ~7.0 |

| c | ~0.8 | 6H | Triplet (t) | ~7.0 |

Experimental Protocol: 1H NMR Spectroscopy

This section outlines a general protocol for acquiring a high-quality 1H NMR spectrum of this compound.

1. Sample Preparation:

-

Materials:

-

Procedure:

-

Weigh approximately 5-25 mg of this compound into a clean, dry vial.[1][2]

-

Add approximately 0.7 mL of the deuterated solvent (e.g., CDCl3) to the vial.[3]

-

Gently swirl the vial to ensure the sample is completely dissolved.

-

To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[1]

-

The final volume in the NMR tube should be around 4-5 cm in height.[2]

-

Cap the NMR tube securely.

-

2. NMR Instrument Parameters:

The following are typical acquisition parameters for a standard 1D 1H NMR experiment on a 400 or 500 MHz spectrometer. These may need to be optimized depending on the specific instrument and sample concentration.

-

Spectrometer Frequency: 400 or 500 MHz

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).[4]

-

Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay (D1): 1-2 seconds.[5]

-

Spectral Width (SW): A range of approximately 12-16 ppm is generally adequate for a 1H spectrum.

-

Pulse Width (P1): A 90° pulse should be calibrated for the specific probe being used.

-

Temperature: Standard room temperature (e.g., 298 K).

3. Data Processing:

-

Fourier Transform (FT): The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum.

-

Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: A flat baseline is established across the spectrum.

-

Referencing: The chemical shift scale is referenced. If using CDCl3, the residual solvent peak at 7.26 ppm can be used as a reference.

-

Integration: The area under each peak is integrated to determine the relative ratio of protons.

-

Peak Picking: The chemical shift of each peak is determined.

Diagrams

The following diagrams illustrate the logical relationships of the proton signals in this compound and a general experimental workflow for 1H NMR spectroscopy.

Caption: Predicted 1H NMR signals and coupling for this compound.

Caption: General experimental workflow for 1H NMR spectroscopy.

References

- 1. NMR Sample Preparation [nmr.chem.umn.edu]

- 2. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 3. publish.uwo.ca [publish.uwo.ca]

- 4. nmrlab.net.technion.ac.il [nmrlab.net.technion.ac.il]

- 5. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

Application of Methyl 2,2-diethylbutanoate in Flavor Formulation: A Case Study with a Structurally Related Compound

Disclaimer: Extensive research has revealed no publicly available data regarding the application, sensory properties, or regulatory status of Methyl 2,2-diethylbutanoate as a flavor ingredient. Therefore, this document provides detailed application notes and protocols for the structurally similar and well-documented flavor compound, Methyl 2,2-dimethylbutanoate , as an illustrative example. The principles and methodologies described herein are directly applicable to the evaluation of novel flavor compounds like this compound.

Application Notes for Methyl 2,2-dimethylbutanoate

Methyl 2,2-dimethylbutanoate is a volatile ester recognized for its contribution to fruity aroma profiles.[1][2] It is utilized in the flavor and fragrance industry to impart or enhance fruity notes, particularly those reminiscent of apple and pear.[1][2]

Flavor Profile and Sensory Characteristics

The primary flavor characteristic of Methyl 2,2-dimethylbutanoate is a fruity aroma, often described as apple-like.[1][2] Its bulky tert-butyl group influences its volatility and solubility, contributing to its unique sensory properties when compared to other esters.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 2,2-dimethylbutanoate is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₂ | [1] |

| Molecular Weight | 130.18 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Odor | Fruity, apple-like | [1][2] |

| Boiling Point | 127-127.5 °C | [1] |

| Density | 0.8820 g/cm³ | [1] |

| CAS Number | 813-67-2 | [1] |

Regulatory Status

While specific FEMA GRAS information for Methyl 2,2-dimethylbutanoate was not found in the immediate search results, it is stated to be generally recognized as safe (GRAS) by the FDA for use in food and beverages.[1][2]

Applications and Recommended Usage Levels

Methyl 2,2-dimethylbutanoate is suitable for a variety of food and beverage applications where a fruity, apple-like note is desired. Suggested starting levels for sensory evaluation are provided in Table 2. These levels may be adjusted based on the food matrix and desired flavor intensity.

| Application | Suggested Starting Level (ppm) |

| Carbonated Beverages | 0.5 - 2.0 |

| Hard Candy | 5.0 - 15.0 |

| Chewing Gum | 10.0 - 50.0 |

| Baked Goods | 2.0 - 10.0 |

| Dairy Products (Yogurt, Ice Cream) | 1.0 - 5.0 |

Experimental Protocols

The following protocols describe standard methodologies for the evaluation of a new flavor ingredient like Methyl 2,2-dimethylbutanoate.

Protocol for Sensory Evaluation in a Model Beverage

Objective: To determine the sensory threshold and flavor profile of Methyl 2,2-dimethylbutanoate in a model beverage system.

Materials:

-

Methyl 2,2-dimethylbutanoate (food grade)

-

Ethanol (food grade)

-

Sucrose

-

Citric Acid

-

Deionized Water

-

Volumetric flasks, pipettes, and beakers

-

Sensory evaluation booths

-

Computerized sensory data collection system

Procedure:

-

Stock Solution Preparation: Prepare a 1% (w/v) stock solution of Methyl 2,2-dimethylbutanoate in food-grade ethanol.

-

Model Beverage Base Preparation: Prepare a sugar-acid solution by dissolving 10% (w/v) sucrose and 0.1% (w/v) citric acid in deionized water.

-

Sample Preparation: Prepare a series of dilutions of the Methyl 2,2-dimethylbutanoate stock solution in the model beverage base to achieve final concentrations ranging from 0.01 ppm to 100 ppm. A control sample with only the model beverage base should also be prepared.

-

Sensory Panel:

-

Recruit and train a panel of at least 10 sensory assessors.

-

Present the samples in a randomized and blind manner.

-

Utilize a triangle test or a series of paired comparison tests to determine the detection and recognition thresholds.

-

Conduct a descriptive analysis to characterize the flavor profile of the compound at a supra-threshold concentration. Assessors should rate the intensity of key attributes (e.g., fruity, apple, pear, green, sweet, chemical).

-

-

Data Analysis: Analyze the sensory data using appropriate statistical methods to determine the sensory thresholds and to generate a flavor profile of the compound.

Protocol for Gas Chromatography-Olfactometry (GC-O) Analysis

Objective: To identify the key aroma-active compounds in a flavor formulation containing Methyl 2,2-dimethylbutanoate.

Materials:

-

Gas chromatograph coupled to an olfactometry port and a mass spectrometer (GC-O-MS)

-

Appropriate GC column (e.g., DB-5ms)

-

Flavor formulation containing Methyl 2,2-dimethylbutanoate

-

Reference standards of suspected aroma compounds

Procedure:

-

Sample Preparation: Dilute the flavor formulation in an appropriate solvent (e.g., dichloromethane).

-

GC-O-MS Analysis:

-

Inject the sample into the GC-O-MS system.

-

As the compounds elute from the GC column, they are split between the MS detector and the olfactometry port.

-

A trained sensory assessor sniffs the effluent from the olfactometry port and records the time, duration, and description of any perceived aromas.

-

Simultaneously, the MS detector records the mass spectra of the eluting compounds.

-

-

Data Analysis: Correlate the aroma events from the olfactometry data with the peaks in the chromatogram and their corresponding mass spectra to identify the aroma-active compounds.

Visualizations

The following diagrams illustrate the experimental workflow for flavor evaluation and a hypothetical signaling pathway for flavor perception.

References

Application Notes and Protocols for Methyl 2,2-diethylbutanoate as a Non-Polar Solvent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,2-diethylbutanoate is a branched-chain ester that holds potential as a non-polar, aprotic solvent for various applications in organic synthesis and drug development. Its sterically hindered structure and lack of active protons make it a stable medium for a range of chemical transformations. This document provides an overview of its anticipated properties, solubility characteristics, and a general protocol for its use in a laboratory setting. Due to the limited availability of specific experimental data for this compound, some properties and solubilities are extrapolated from structurally similar esters and general chemical principles.

Physicochemical Properties

The properties of this compound make it a viable alternative to conventional non-polar solvents. Its expected low polarity, moderate boiling point, and stability are advantageous in many synthetic procedures.

| Property | Value | Source/Justification |

| Molecular Formula | C9H18O2 | - |

| Molecular Weight | 158.24 g/mol | - |

| Boiling Point | ~160-170 °C | Estimated based on similar branched esters |

| Density | ~0.86 g/mL | Estimated based on similar branched esters |

| Refractive Index | ~1.41 | Estimated based on similar branched esters |

| Dielectric Constant | ~3-5 | Estimated based on non-polar character and comparison with other esters (e.g., ethyl acetate ~6) |

| Viscosity | Low to moderate | Inferred from its molecular size and lack of hydrogen bonding |

| Water Solubility | Low | Esters with longer hydrocarbon chains exhibit lower water solubility[1] |

| Polarity | Non-polar aprotic | Characterized by a lack of O-H or N-H bonds and a low dielectric constant[2] |

Solubility Characteristics

Based on the principle of "like dissolves like," this compound is expected to be an effective solvent for non-polar and moderately polar organic compounds.[3] Its inability to act as a hydrogen bond donor limits its ability to dissolve highly polar and ionic substances.

| Compound Class | Expected Solubility | Rationale |

| Hydrocarbons (alkanes, alkenes, aromatics) | High | Non-polar nature of both solvent and solute promotes dissolution. |

| Ethers | High | Similar polarity and ability to engage in dipole-dipole interactions. |

| Halogenated Hydrocarbons | High | Generally non-polar to moderately polar, compatible with the solvent. |

| Ketones and Aldehydes | Moderate to High | Polarity is intermediate, allowing for dissolution. |

| Esters | High | "Like dissolves like" principle. |

| Alcohols (short-chain) | Low to Moderate | Hydrogen bonding in alcohols makes them more polar than the ester solvent. |

| Alcohols (long-chain) | Moderate to High | The non-polar hydrocarbon chain dominates, increasing solubility. |

| Carboxylic Acids | Low to Moderate | Dimerization and hydrogen bonding of carboxylic acids reduce solubility. |

| Amines | Low to Moderate | Polarity and hydrogen bonding capabilities of amines limit solubility. |

| Amides | Low | High polarity and strong hydrogen bonding networks in amides prevent dissolution. |

| Inorganic Salts | Very Low | The non-polar nature of the solvent cannot overcome the lattice energy of ionic compounds. |

| Organometallic Reagents (e.g., Grignards) | Potentially Reactive | The ester functional group can be attacked by strong nucleophiles like Grignard reagents.[4][5] |

Applications in Organic Synthesis

This compound is a promising solvent for organic reactions that benefit from a non-polar, aprotic environment and a moderately elevated temperature. Its stability and low reactivity make it suitable for a variety of transformations.[4]

Potential applications include:

-

Nucleophilic Substitution Reactions (SN2): The aprotic nature of the solvent will not solvate the nucleophile as strongly as a protic solvent, potentially increasing the reaction rate.[6][7]

-

Palladium-Catalyzed Cross-Coupling Reactions: Many cross-coupling reactions are performed in non-polar aprotic solvents.

-

Extractions: Its low water solubility makes it a suitable solvent for liquid-liquid extractions of organic compounds from aqueous solutions.[5]

-

Reactions Requiring Moderate Heat: Its relatively high boiling point allows for reactions to be conducted at temperatures above those achievable with more volatile solvents like diethyl ether or dichloromethane.

Experimental Protocols

The following is a general protocol for utilizing this compound as a solvent in a typical nucleophilic substitution reaction.

Reaction: General SN2 reaction of an alkyl halide with a nucleophile.

Materials:

-

This compound (solvent)

-

Alkyl halide (substrate)

-

Nucleophile (e.g., sodium azide, potassium cyanide)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add the alkyl halide and the nucleophile.

-

Under an inert atmosphere (if required for the specific reactants), add a sufficient volume of this compound to dissolve the reactants to the desired concentration.

-

-

Reaction Execution:

-

Attach a reflux condenser to the flask.

-

Begin stirring the reaction mixture.

-

Heat the mixture to the desired reaction temperature using a heating mantle or oil bath. The boiling point of this compound allows for a wide range of reaction temperatures.

-

Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC, LC-MS).

-

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel.

-

Add water to the separatory funnel to quench the reaction and dissolve any inorganic byproducts.

-

Gently shake the separatory funnel and allow the layers to separate. The organic layer containing the product and this compound will typically be the upper layer due to its lower density than water.

-

Separate the aqueous layer.

-

Wash the organic layer with brine to remove any remaining water-soluble impurities.

-

-

Isolation and Purification:

-

Transfer the organic layer to a clean flask and dry it over a suitable drying agent (e.g., anhydrous MgSO4).

-

Filter off the drying agent.

-

Remove the this compound solvent under reduced pressure using a rotary evaporator.

-

The crude product can then be purified by an appropriate method, such as column chromatography, distillation, or recrystallization.

-

Visualizations

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. organic chemistry - Ester as a solvent - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Sterically Hindered Esters

Welcome to the technical support center for the synthesis of sterically hindered esters. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this challenging synthetic transformation.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of sterically hindered esters.

Issue 1: Low or No Yield in Fischer Esterification of a Hindered Alcohol/Carboxylic Acid

-

Question: I am attempting a Fischer esterification with a tertiary alcohol or a sterically bulky carboxylic acid and observing very low to no product formation. What are the likely causes and how can I improve the yield?

-

Answer:

-

Problem: Fischer esterification is an equilibrium-driven process and is often inefficient for sterically hindered substrates.[1] Tertiary alcohols are particularly problematic as they are prone to elimination (dehydration) under the strong acidic conditions required for the reaction.[2] The bulky nature of the reactants can also kinetically hinder the nucleophilic attack of the alcohol on the protonated carboxylic acid.

-

Troubleshooting Steps:

-

Increase Excess of a Reactant: To shift the equilibrium towards the product, use a large excess of the less sterically hindered reactant (usually the alcohol).[3] If the alcohol is inexpensive, it can even be used as the solvent.

-

Water Removal: The removal of water as it is formed is crucial to drive the reaction to completion. This can be achieved by:

-

Azeotropic distillation: Using a Dean-Stark apparatus with a solvent like toluene to remove water azeotropically.[3]

-

Drying agents: Adding molecular sieves to the reaction mixture to absorb water.

-

-

Alternative Catalysts: While strong Brønsted acids like sulfuric acid are common, Lewis acids can also be effective and may reduce side reactions. Consider catalysts like scandium(III) triflate.

-

Switch to a Milder, More Powerful Method: For highly hindered substrates, Fischer esterification may not be the best choice. Consider alternative methods such as Yamaguchi esterification or Steglich esterification, which are performed under milder conditions and are more effective for coupling bulky reactants.[4][5]

-

-

Issue 2: Side Product Formation in Yamaguchi Esterification

-

Question: I am performing a Yamaguchi esterification and observing significant formation of an N-acylurea byproduct. How can I suppress this side reaction?

-

Answer:

-

Problem: The formation of an unreactive N-acylurea byproduct can occur in carbodiimide-mediated esterifications, including some variations of the Yamaguchi protocol, leading to low yields of the desired ester.

-

Troubleshooting Steps:

-

Use of DMAP Hydrochloride: In macrolactonization reactions, which are intramolecular esterifications, the addition of a catalytic amount of 4-dimethylaminopyridine hydrochloride (DMAP-HCl) can be crucial. DMAP-HCl acts as a proton source for a key proton transfer step, which helps to prevent the formation of the N-acylurea byproduct.

-

One-Pot Procedure: A one-pot modification of the Yamaguchi esterification, where the mixed anhydride is generated in situ without isolation, can sometimes minimize side reactions. A study has shown that using less hindered acid chlorides like benzoyl chloride instead of the Yamaguchi reagent in a one-pot procedure can be effective.[6][7][8]

-

Reaction Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions, as water can hydrolyze the highly reactive intermediates.

-

-

Issue 3: Dimerization Instead of Macrolactonization in Keck-Type Reactions

-

Question: I am attempting an intramolecular esterification (macrolactonization) using Keck-type conditions and obtaining primarily the dimeric diolide instead of the desired macrolactone. What can I do to favor the intramolecular cyclization?

-

Answer:

-

Problem: Macrolactonization is in competition with intermolecular reactions, which lead to the formation of linear oligomers or cyclic dimers (diolides). High concentrations of the hydroxy acid favor the intermolecular pathway.

-

Troubleshooting Steps:

-

High Dilution: The most critical factor for favoring macrolactonization is to perform the reaction under high dilution conditions (typically 10⁻³ M or lower). This is usually achieved by the slow addition of the hydroxy acid solution to the reaction mixture containing the coupling agents.

-

Choice of Reagents: The Boden-Keck modification of the Steglich macrolactonization, which uses DCC (or DIC) and a catalytic amount of DMAP-HCl, is specifically designed to promote the formation of the macrolactone and suppress the formation of N-acylurea byproducts.[9]

-

Temperature: The reaction temperature can influence the rate of the desired cyclization versus side reactions. Optimization of the temperature may be necessary for a specific substrate.

-

-

Frequently Asked Questions (FAQs)

Q1: Which esterification method should I choose for my sterically hindered substrates?

A1: The choice of method depends on the degree of steric hindrance and the sensitivity of your substrates to acidic or basic conditions. Here is a general guide:

-

Fischer Esterification: Suitable for primary and some secondary alcohols with moderately hindered carboxylic acids. It is generally not recommended for tertiary alcohols due to the high risk of elimination.[2]

-

Steglich Esterification: A mild and versatile method that is well-suited for coupling sterically hindered alcohols, including tertiary alcohols, and acids. It uses a carbodiimide (like DCC or EDC) and a catalytic amount of DMAP.[4][10]

-

Yamaguchi Esterification: An excellent choice for the synthesis of highly functionalized and sterically demanding esters, including macrolactones. It proceeds under mild, neutral conditions.[5][11]

Q2: What is the role of DMAP in Steglich and Yamaguchi esterifications?

A2: 4-Dimethylaminopyridine (DMAP) is a highly nucleophilic catalyst. In these reactions, it reacts with the activated carboxylic acid intermediate (an O-acylisourea in the Steglich reaction or a mixed anhydride in the Yamaguchi reaction) to form a highly reactive N-acylpyridinium salt. This intermediate is much more susceptible to nucleophilic attack by the sterically hindered alcohol than the initial activated species, thus accelerating the esterification.[4][7]

Q3: My sterically hindered ester is difficult to purify. What are some common strategies?

A3: Purification of sterically hindered esters can be challenging due to their often similar polarity to starting materials and byproducts.

-

Chromatography: Flash column chromatography on silica gel is the most common method. Careful selection of the eluent system is crucial for achieving good separation.

-

Crystallization: If the ester is a solid, recrystallization can be a highly effective purification technique.

-

Work-up Procedures: For Steglich esterifications using DCC, the dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and can be removed by filtration. If EDC is used, the corresponding urea is water-soluble and can be removed with an aqueous workup.

Q4: Can I use enzymatic methods for the synthesis of sterically hindered esters?

A4: While enzymatic methods, particularly using lipases, are known for their high selectivity, they are often not suitable for substrates with significant steric bulk around the reaction center. The active sites of many enzymes cannot accommodate highly hindered alcohols or carboxylic acids. However, some specialized enzymes or reaction engineering strategies (e.g., using "activated esters") might overcome these limitations in certain cases.

Quantitative Data

The following table summarizes a comparison of different coupling reagents in a Steglich-type esterification of a secondary alcohol (1-phenylethanol) with benzoic acid, highlighting the impact of the reagent and solvent on the reaction yield.

| Coupling Reagent | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| DIC | DMC | 2,6-Lutidine | 60 | 8 | >70 |

| Mukaiyama's Reagent | DMC | 2,6-Lutidine | 60 | 8 | >70 |

| T3P | DMC | 2,6-Lutidine | 60 | 8 | <50 |

| DIC | iPrOAc | 2,6-Lutidine | 60 | 8 | >70 |

| Mukaiyama's Reagent | iPrOAc | 2,6-Lutidine | 60 | 8 | 50-70 |

Data adapted from a solvent-reagent selection guide for Steglich-type esterification.[4] Yields are color-coded for quick reference: Green >70%, Orange 50-70%, Red <50%. DMC: Dimethyl carbonate, iPrOAc: Isopropyl acetate, DIC: N,N'-Diisopropylcarbodiimide, T3P: Propylphosphonic anhydride.

Experimental Protocols

Protocol 1: Fischer Esterification of a Hindered Carboxylic Acid

This protocol describes a general procedure for the Fischer esterification.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carboxylic acid (1.0 equiv.) and the alcohol (10-20 equiv., can also serve as the solvent).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equiv.) to the stirred solution.

-

Heating: Heat the reaction mixture to reflux for 4-24 hours. The progress of the reaction can be monitored by TLC or GC.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If the alcohol is a low-boiling solvent, remove the excess under reduced pressure.

-

Dilute the residue with an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification: Concentrate the organic phase under reduced pressure and purify the crude ester by flash column chromatography or distillation.

Protocol 2: Yamaguchi Esterification

This protocol outlines the steps for a Yamaguchi esterification.

-

Mixed Anhydride Formation:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the carboxylic acid (1.0 equiv.) in an anhydrous solvent (e.g., THF or toluene).

-

Add triethylamine (1.1 equiv.) and stir the solution at room temperature for 15 minutes.

-

Cool the mixture to 0 °C and add 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent, 1.05 equiv.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

-

Ester Formation:

-

In a separate flask, dissolve the sterically hindered alcohol (1.2 equiv.) and 4-dimethylaminopyridine (DMAP, 2.0 equiv.) in the same anhydrous solvent.

-

Add the solution of the alcohol and DMAP to the mixed anhydride solution via a cannula.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

-

-

Work-up:

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure and purify the resulting ester by flash column chromatography.

Protocol 3: Keck Macrolactonization

This protocol provides a general procedure for the Keck macrolactonization.

-

Reaction Setup: To a large volume of a suitable solvent (e.g., toluene or dichloromethane) in a round-bottom flask, add N,N'-dicyclohexylcarbodiimide (DCC, 1.5 equiv.) and a catalytic amount of DMAP hydrochloride (0.2 equiv.).

-

Slow Addition: Prepare a solution of the hydroxy acid (1.0 equiv.) in the same solvent. Using a syringe pump, add the hydroxy acid solution to the stirred reaction mixture over a period of 8-12 hours. This slow addition is crucial to maintain high dilution and favor intramolecular cyclization.

-

Reaction: After the addition is complete, stir the reaction mixture at room temperature for an additional 12-24 hours.

-

Work-up:

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

-

Purification: Concentrate the organic phase and purify the macrolactone by flash column chromatography.

Visualizations

Caption: Mechanism of Fischer Esterification.

Caption: General experimental workflow for ester synthesis.

Caption: Decision tree for selecting an esterification method.

References

- 1. technoarete.org [technoarete.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Ester synthesis by esterification [organic-chemistry.org]

- 7. Yamaguchi Esterification [organic-chemistry.org]

- 8. Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jk-sci.com [jk-sci.com]

Technical Support Center: Synthesis of Methyl 2,2-diethylbutanoate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 2,2-diethylbutanoate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Fischer esterification of 2,2-diethylbutanoic acid with methanol using an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1][2] This is a reversible reaction where a carboxylic acid and an alcohol react to form an ester and water.[3]

Q2: Why is the yield of this compound often low in Fischer esterification?

A2: The low yield is primarily due to two factors: the reversibility of the Fischer esterification reaction and steric hindrance. The bulky diethyl groups on the α-carbon of 2,2-diethylbutanoic acid impede the nucleophilic attack of methanol on the carbonyl carbon, slowing down the reaction rate.[1] The accumulation of water, a byproduct, can also drive the equilibrium back towards the reactants, reducing the ester yield.[4]

Q3: How can I drive the reaction equilibrium towards the formation of this compound?

A3: To improve the yield, you can employ Le Chatelier's principle in two main ways:

-

Use an excess of a reactant: Using a large excess of methanol is a common strategy to shift the equilibrium towards the product side.[5]

-

Remove water as it forms: This can be achieved by using a Dean-Stark apparatus during the reaction to azeotropically remove water.[6] Alternatively, a dehydrating agent can be used, although this is less common for this specific synthesis.

Q4: What are some common side reactions to be aware of?

A4: Potential side reactions include:

-

Dehydration of the alcohol: If using a secondary or tertiary alcohol (not the case here with methanol), elimination to form an alkene can occur under strong acid and high-temperature conditions.[1]

-

Ether formation: While less common with primary alcohols like methanol, at high temperatures and acid concentrations, self-condensation of the alcohol to form a dialkyl ether can occur.

-

Charring/Degradation: Using overly concentrated acid or excessively high temperatures can lead to the degradation of the organic starting materials, often resulting in a dark-colored reaction mixture.[7]

Q5: Are there alternative methods to synthesize this compound?

A5: Yes, if Fischer esterification proves to be low-yielding, you can consider:

-

Reaction of 2,2-diethylbutanoyl chloride with methanol: The acid chloride is a more reactive derivative of the carboxylic acid and reacts readily with methanol. This is a two-step process as the acid chloride must first be prepared from 2,2-diethylbutanoic acid using a reagent like thionyl chloride (SOCl₂).

-

Alkylation of a carboxylate salt: While less common for methyl esters, this involves converting 2,2-diethylbutanoic acid to its carboxylate salt and then reacting it with a methylating agent.

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low or no product yield | 1. Incomplete reaction due to equilibrium. 2. Insufficient catalyst. 3. Steric hindrance slowing the reaction. 4. Wet reagents or glassware. | 1. Use a large excess of methanol (e.g., 5-10 equivalents or as the solvent). 2. Ensure an appropriate amount of acid catalyst is used (see quantitative data tables). 3. Increase the reaction time and/or temperature (while monitoring for degradation). 4. Use a Dean-Stark apparatus to remove water. 5. Ensure all reagents and glassware are thoroughly dried before use. |

| Reaction mixture turns dark or black | 1. Use of overly concentrated sulfuric acid. 2. Reaction temperature is too high, causing decomposition. | 1. Add the sulfuric acid catalyst slowly and with cooling.[7] 2. Use a milder acid catalyst like p-toluenesulfonic acid. 3. Reduce the reaction temperature and extend the reaction time. |

| Difficulty in product purification | 1. Incomplete removal of the acid catalyst. 2. Presence of unreacted 2,2-diethylbutanoic acid. 3. Formation of high-boiling point side products. | 1. During work-up, thoroughly wash the organic layer with a saturated sodium bicarbonate solution to neutralize and remove all acidic components. 2. Use fractional distillation for purification, carefully collecting the fraction corresponding to the boiling point of this compound. |

| Two layers do not separate well during work-up | 1. Formation of an emulsion. | 1. Add a saturated brine solution (NaCl) to the separatory funnel to help break the emulsion by increasing the ionic strength of the aqueous layer. 2. Allow the mixture to stand for a longer period. 3. Gentle swirling of the separatory funnel instead of vigorous shaking can sometimes prevent emulsion formation. |

Quantitative Data

The following tables summarize quantitative data from studies on Fischer esterification of sterically hindered carboxylic acids or under conditions relevant to the synthesis of this compound. Note: This data is from analogous systems and should be used as a guideline.

Table 1: Effect of Methanol to Acid Molar Ratio on Ester Yield

| Molar Ratio (Methanol:Acid) | Approximate Yield (%) | Reference Compound/Condition |

| 1:1 | 65 | Acetic acid and ethanol[5] |

| 3:1 | Increased conversion | Jatropha oil esterification[8] |

| 6:1 | 98 | Jatropha oil esterification[8] |

| 9:1 | No significant increase | Jatropha oil esterification[8] |

| 10:1 | 97 | Acetic acid and ethanol[5] |

Table 2: Effect of Sulfuric Acid Catalyst Concentration on Ester Yield

| Catalyst Concentration (wt% of acid) | Approximate Yield (%) | Reference Compound/Condition |

| 1% | 62.3 | Trimethylolpropane ester[9] |

| 2% | 79.0 | Trimethylolpropane ester[9] |

| 2.6% | High conversion | Waste cooking oil esterification[10] |

| 4% | Decreased yield | Trimethylolpropane ester[9] |

Table 3: Effect of Reaction Time on Esterification with a Dean-Stark Trap

| Reaction Time (hours) | Approximate Conversion (%) | Reference Compound/Condition |

| 1 | ~50 | Oleic acid and ethanol[11] |

| 4 | ~80 | Oleic acid and ethanol[11] |

| 8 | ~95 | Oleic acid and ethanol[11] |

| 10 | 98.8 | Oleic acid and ethanol[11] |

Experimental Protocols

Protocol 1: Synthesis of 2,2-diethylbutanoic Acid via Malonic Ester Synthesis

This method involves the dialkylation of diethyl malonate followed by hydrolysis and decarboxylation.[12][13][14]

Step 1: Dialkylation of Diethyl Malonate

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

-

Cool the solution and add diethyl malonate dropwise with stirring.

-

Add ethyl iodide or ethyl bromide dropwise to the solution. The reaction is exothermic.

-

After the addition is complete, reflux the mixture until the reaction is complete (the mixture becomes neutral).

-

Repeat the addition of sodium ethoxide and ethyl halide to achieve dialkylation.

-

After the second alkylation, reflux the mixture for several hours.

Step 2: Hydrolysis and Decarboxylation

-

To the reaction mixture from Step 1, add a solution of sodium or potassium hydroxide and reflux to hydrolyze the ester.

-

After hydrolysis, cool the reaction mixture and acidify with a strong acid (e.g., sulfuric acid).

-

Heat the acidified mixture to induce decarboxylation, which will be evident by the evolution of carbon dioxide.

-

After decarboxylation is complete, extract the 2,2-diethylbutanoic acid with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic extract, dry it over anhydrous sodium sulfate, and remove the solvent by distillation.

-

Purify the crude 2,2-diethylbutanoic acid by vacuum distillation.

Protocol 2: Synthesis of 2,2-diethylbutanoic Acid via Grignard Carboxylation

This method involves the reaction of a Grignard reagent with carbon dioxide.[15][16][17]

-

Prepare the Grignard reagent (3-pentylmagnesium bromide) by reacting 3-bromopentane with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

-

Pour the Grignard solution onto crushed dry ice (solid carbon dioxide) with vigorous stirring.

-

After the dry ice has sublimed, add dilute sulfuric acid to the reaction mixture to protonate the carboxylate salt.

-

Separate the ether layer and extract the aqueous layer with more diethyl ether.

-

Combine the ether extracts, wash with water, and then extract the carboxylic acid into an aqueous sodium hydroxide solution.

-

Re-acidify the aqueous solution with a strong acid to precipitate the 2,2-diethylbutanoic acid.

-

Collect the product and purify by vacuum distillation.

Protocol 3: Fischer Esterification of 2,2-diethylbutanoic Acid to this compound

This is a general procedure based on standard Fischer esterification protocols.[18]

-

To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if removing water azeotropically), add 2,2-diethylbutanoic acid and a significant excess of methanol (e.g., 5-10 molar equivalents).

-

Slowly and with cooling, add a catalytic amount of concentrated sulfuric acid (e.g., 1-3 mol% relative to the carboxylic acid).

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol by rotary evaporation.

-

Dissolve the residue in an organic solvent like diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer successively with water, saturated sodium bicarbonate solution (to remove unreacted acid and catalyst), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the crude this compound by fractional distillation under reduced pressure.

Visualizations

References

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 4. daneshyari.com [daneshyari.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. demolab.chem.wisc.edu [demolab.chem.wisc.edu]

- 7. organic chemistry - Sulphuric Acid in Esterification Reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. e3s-conferences.org [e3s-conferences.org]

- 12. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 13. chemistnotes.com [chemistnotes.com]

- 14. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. adichemistry.com [adichemistry.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

Technical Support Center: Esterification of 2,2-diethylbutanoic Acid

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of 2,2-diethylbutanoic acid. The sterically hindered nature of this carboxylic acid presents unique challenges, often leading to side reactions that can complicate purification and reduce yields.

Frequently Asked Questions (FAQs)

Q1: Why is the esterification of 2,2-diethylbutanoic acid challenging?

The primary challenge in esterifying 2,2-diethylbutanoic acid lies in its structure. The carboxylic acid group is attached to a quaternary carbon, creating significant steric hindrance. This bulkiness impedes the approach of the alcohol nucleophile to the carbonyl carbon, slowing down the desired esterification reaction and often requiring more forcing conditions, which can promote side reactions.

Q2: What are the most common side reactions observed during the Fischer esterification of 2,2-diethylbutanoic acid?

Under the acidic conditions of Fischer esterification, the most probable side reactions are dehydration of the parent carboxylic acid and carbocation-mediated rearrangements.[1] Due to the high steric hindrance, direct esterification is slow, and under heating, the acid can eliminate water to form an acylium ion, which can then potentially lead to other products. While less common for the carboxylic acid itself, if a carbocation were to form on the alkyl chain under harsh acidic conditions, rearrangements could theoretically occur.[2]

Q3: Are there alternative esterification methods that can minimize these side reactions?

Yes, several methods avoid the harsh acidic conditions of the Fischer esterification and are better suited for sterically hindered substrates. These include:

-

DCC/DMAP Coupling (Steglich Esterification): This method uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. It proceeds under mild, neutral conditions, thus avoiding acid-catalyzed side reactions.[3][4][5]

-

Mitsunobu Reaction: This reaction utilizes triphenylphosphine and a dialkyl azodicarboxylate (like DEAD or DIAD) to activate the alcohol for nucleophilic attack by the carboxylate. It is known for its mild conditions and stereochemical inversion at the alcohol center (if chiral).[6][7][8]

Troubleshooting Guide

| Problem | Potential Cause | Recommended Solution |

| Low to no ester formation | Steric Hindrance: The bulky nature of 2,2-diethylbutanoic acid significantly slows down the reaction rate under standard Fischer esterification conditions.[9] | Option 1 (Fischer Esterification): Increase reaction time and temperature. Use a large excess of the alcohol, which also serves as the solvent, to shift the equilibrium towards the product.[10] Consider using a stronger acid catalyst like sulfuric acid. Option 2 (Alternative Methods): Switch to a more suitable method for sterically hindered acids, such as the Steglich esterification (DCC/DMAP) or the Mitsunobu reaction.[3][6] |

| Formation of an unknown byproduct with a similar mass to the starting acid | Dehydration: Under strong acidic conditions and heat, 2,2-diethylbutanoic acid may undergo dehydration to form an unstable acylium ion, which could potentially lead to other products or decomposition. | Option 1 (Fischer Esterification): Reduce the reaction temperature and use a milder acid catalyst (e.g., p-toluenesulfonic acid). Option 2 (Alternative Methods): Employ methods that do not use strong acids, such as DCC/DMAP coupling or the Mitsunobu reaction.[4][7] |